molecular formula C15H27N3O3 B15364140 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- CAS No. 500334-23-6

1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)-

Cat. No.: B15364140
CAS No.: 500334-23-6
M. Wt: 297.39 g/mol
InChI Key: XXKNREBBCLOZIB-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. This compound is known for its unique structural properties and versatility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- typically involves the reaction of 1,3,5-triazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium hydride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: The compound serves as a precursor for bioactive molecules and pharmaceuticals.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is compared with other similar compounds such as 1,3,5-Triazine-2,4,6-trione and 1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-. While these compounds share structural similarities, 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is unique in its functional groups and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

  • 1,3,5-Triazine-2,4,6-trione

  • 1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-

  • 1,3,5-Triazine-2,4,6-tris(phenyl)-

  • 1,3,5-Triazine-2,4,6-tris(methoxy)-

  • 1,3,5-Triazine-2,4,6-tris(ethyl)-

  • 1,3,5-Triazine-2,4,6-tris(propyl)-

  • 1,3,5-Triazine-2,4,6-tris(butyl)-

  • 1,3,5-Triazine-2,4,6-tris(isopropyl)-

  • 1,3,5-Triazine-2,4,6-tris(tert-butyl)-

  • 1,3,5-Triazine-2,4,6-tris(phenylmethyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylmethyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylbenzyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylmethoxy)-

  • 1,3,5-Triazine-2,4,6-tris(ethylpropyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylbutyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylisopropyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenylmethyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenylmethoxy)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenylpropyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenylbutyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenylisopropyl)-

  • 1,3,5-Triazine-2,4,6-tris(ethylphenylphenylmethyl)-

  • 1,

Properties

CAS No.

500334-23-6

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

2,4,6-tris[(2-methylpropan-2-yl)oxy]-1,3,5-triazine

InChI

InChI=1S/C15H27N3O3/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3

InChI Key

XXKNREBBCLOZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=NC(=N1)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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